Enantioselective mGlu2 Receptor Agonism: (2S,4S)-ADA vs. (1S,3R)-ACPD
At human mGlu2 receptors, (2S,4S)-azetidine-2,4-dicarboxylic acid acts as a weak agonist, while its enantiomer (2R,4R)-ADA is completely inactive. A direct comparison shows (2S,4S)-ADA (500 µM) inhibited forskolin-stimulated cAMP accumulation by 33 ± 3%, whereas the broad-spectrum mGluR agonist (1S,3R)-ACPD (100 µM) produced a 66 ± 5% inhibition [1]. This demonstrates enantioselectivity and a distinct efficacy profile.
| Evidence Dimension | Inhibition of forskolin-stimulated cAMP accumulation at human mGlu2 receptors |
|---|---|
| Target Compound Data | 33 ± 3% inhibition at 500 µM (2S,4S)-ADA |
| Comparator Or Baseline | 66 ± 5% inhibition at 100 µM (1S,3R)-ACPD; (2R,4R)-ADA was inactive |
| Quantified Difference | (2S,4S)-ADA is a partial agonist with ~2-fold lower efficacy and 5-fold lower potency compared to (1S,3R)-ACPD; (2R,4R)-ADA is inactive |
| Conditions | CHO cells expressing human mGlu2 receptors |
Why This Matters
This enantioselective profile allows for dissection of mGlu2-mediated signaling with a tool that offers graded activation rather than full agonism, and ensures that (2R,4R)-ADA can serve as a negative control in experiments involving Group II mGluRs.
- [1] Knopfel T, Sakurai T, et al. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu(1b), mGlu(2), mGlu(4), and mGlu(5a). Eur J Pharmacol Mol Pharmacol Sect. 1995;288(3):389-392. View Source
